molecular formula C20H31O2- B1262652 (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

Cat. No. B1262652
M. Wt: 303.5 g/mol
InChI Key: HQPCSDADVLFHHO-LTKCOYKYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

All-cis-8,11,14,17-icosatetraenoate is an unsaturated fatty acid anion that is the conjugate base of all-cis-8,11,14,17-icosatetraenoic acid, obtained by deprotonation of the carboxy group. It is a straight-chain fatty acid anion, a polyunsaturated fatty acid anion and a long-chain fatty acid anion. It is a conjugate base of an all-cis-8,11,14,17-icosatetraenoic acid.

Scientific Research Applications

Synthesis and Analysis

  • Cheng et al. (2008) reported the synthesis of a tetra-deuterated variant of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamidoethyl dihydrogen phosphate, an intermediate in mouse brain and macrophages, to aid in its quantitation and study of a novel biosynthetic pathway (Cheng et al., 2008).
  • Flock and Skattebol (2000) synthesized several metabolites of icosapentaenoic and docosahexaenoic acids, including derivatives of (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate, to explore their roles in the bioconversion of these fatty acids (Flock & Skattebol, 2000).

Biomedical Research

  • Cisneros et al. (2007) studied a series of analogues based on the structure of 2-arachidonoylglycerol (2-AG), including compounds featuring this compound, to understand their effects on monoacylglycerol lipase and fatty acid amide hydrolase activities (Cisneros et al., 2007).
  • Ishida et al. (1994) isolated a novel icosanoid lipobetaine from red alga, structurally determined to include this compound, demonstrating its biological significance in marine organisms (Ishida et al., 1994).

Chemical Transformations and Reactions

  • Oliw et al. (1996) described the oxygenation of polyunsaturated fatty acids, including this compound, by cytochrome P450 to form hydroxy and epoxy fatty acids, highlighting its role in enzymatic transformations (Oliw et al., 1996).

Ecological and Marine Biology

  • Guerriero et al. (1990) identified novel hydroxyicosatetraenoic and hydroxyicosapentaenoic acids, including derivatives of this compound, in red calcareous algae, offering insights into marine biochemistry (Guerriero et al., 1990).

Enzymology and Pharmacology

  • Izzo and Mitchell (2019) discussed the role of cyclooxygenase, which uses this compound as a substrate, in the formation of prostaglandins and thromboxanes, crucial in physiological processes (Izzo & Mitchell, 2019).

properties

Molecular Formula

C20H31O2-

Molecular Weight

303.5 g/mol

IUPAC Name

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/p-1/b4-3-,7-6-,10-9-,13-12-

InChI Key

HQPCSDADVLFHHO-LTKCOYKYSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-]

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Reactant of Route 2
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Reactant of Route 3
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Reactant of Route 4
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Reactant of Route 5
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Reactant of Route 6
(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.